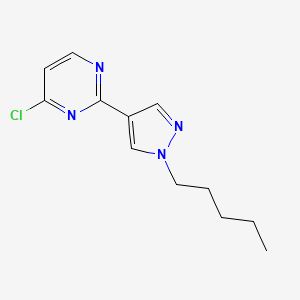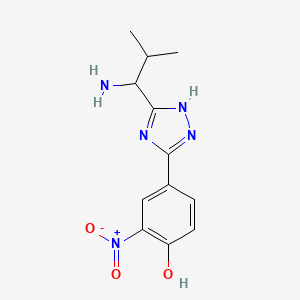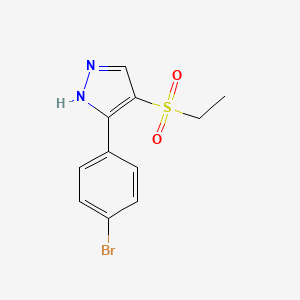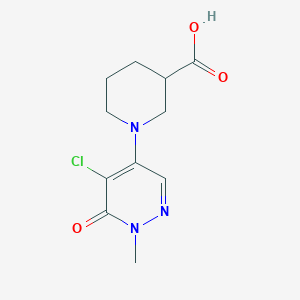
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone is a complex organic compound that features a combination of indoline, pyridine, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Indoline Derivative: Starting with 5-bromoindoline, the compound is reacted with potassium tert-butylate in 1,4-dioxane to form an intermediate.
Coupling Reaction: The intermediate is then coupled with tert-butyl 4-(6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate in 1,4-dioxane at 80°C for 72 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
化学反応の分析
Types of Reactions
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用機序
The exact mechanism of action for (6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. Further research is needed to elucidate the precise pathways involved.
類似化合物との比較
Similar Compounds
Indoline Derivatives: Compounds like 5-bromoindoline share structural similarities and are used in similar applications.
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide, are also comparable.
Phenylmethanone Derivatives: Benzophenone is a well-known compound in this category.
Uniqueness
What sets (6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone apart is its unique combination of indoline, pyridine, and phenyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C21H18N2O |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C21H18N2O/c1-15-13-20(23-12-11-16-7-5-6-10-19(16)23)22-14-18(15)21(24)17-8-3-2-4-9-17/h2-10,13-14H,11-12H2,1H3 |
InChIキー |
HKTRAZIGIJIXGG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Aminobenzo[d]isoxazol-6-ol](/img/structure/B11792354.png)








![2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11792409.png)



